![molecular formula C12H13F2NO4 B11767875 tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B11767875.png)
tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル (2,2-ジフルオロベンゾ[d][1,3]ジオキソール-4-イル)カルバメートは、tert-ブチルカルバメート基がジフルオロベンゾジオキソール環に結合した有機化合物です。
合成方法
合成経路と反応条件
tert-ブチル (2,2-ジフルオロベンゾ[d][1,3]ジオキソール-4-イル)カルバメートの合成は、通常、tert-ブチルカルバメートとジフルオロベンゾジオキソール誘導体の反応を含みます。 一般的な方法の1つは、低温でテトラヒドロフラン(THF)溶媒中、リチウムジイソプロピルアミド(LDA)を塩基として使用する方法です 。この反応は、中間体の形成を経て進行し、次にジフルオロベンゾジオキソール誘導体で処理することにより、目的の生成物が得られます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模な規模で行われます。連続フロー反応器と最適化された反応条件の使用により、生成物の収率と純度を向上させることができます。温度、圧力、溶媒の選択などの反応パラメータは、一貫した品質を確保するために慎重に制御されます。
化学反応解析
反応の種類
tert-ブチル (2,2-ジフルオロベンゾ[d][1,3]ジオキソール-4-イル)カルバメートは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、強い酸化剤を使用して酸化させることができ、酸化された誘導体が生成されます。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して行うことができます。
置換: この化合物は求核置換反応に関与することができ、tert-ブチルカルバメート基は他の求核剤と置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: LiAlH4や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、穏やかな条件下で使用して置換反応を行うことができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりジフルオロベンゾジオキソールカルボン酸が生成される場合があり、還元によりジフルオロベンゾジオキソールアルコールが生成される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorobenzo dioxole derivative. One common method includes the use of lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) solvent at low temperatures . The reaction proceeds through the formation of an intermediate, which is then treated with a difluorobenzo dioxole derivative to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality.
化学反応の分析
Types of Reactions
tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzo dioxole carboxylic acids, while reduction can produce difluorobenzo dioxole alcohols.
科学的研究の応用
tert-ブチル (2,2-ジフルオロベンゾ[d][1,3]ジオキソール-4-イル)カルバメートは、いくつかの科学研究における応用があります。
化学: それは有機合成におけるビルディングブロックとして使用され、より複雑な分子を作成できます。
生物学: この化合物は、酵素阻害やタンパク質-リガンド相互作用の研究に使用できます。
産業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。
作用機序
tert-ブチル (2,2-ジフルオロベンゾ[d][1,3]ジオキソール-4-イル)カルバメートの作用機序は、特定の分子標的との相互作用を含みます。ジフルオロベンゾジオキソール環は、酵素やタンパク質と相互作用し、その活性を阻害する可能性があります。tert-ブチルカルバメート基は、化合物の安定性と生物学的利用能を高めることができ、創薬における貴重な足場となります。
類似化合物の比較
類似化合物
tert-ブチル (2,2-ジフルオロベンゾ[d][1,3]ジオキソール-5-イル)カルバメート: 類似の構造ですが、ジフルオロベンゾジオキソール環の位置が異なります。
tert-ブチル (2,2-ジメチルベンゾ[d][1,3]ジオキソール-4-イル)カルバメート: ジフルオロ基の代わりにジメチル基が含まれています。
tert-ブチル (2,2-ジクロロベンゾ[d][1,3]ジオキソール-4-イル)カルバメート: ジフルオロ基の代わりにジクロロ基が含まれています。
独自性
tert-ブチル (2,2-ジフルオロベンゾ[d][1,3]ジオキソール-4-イル)カルバメートは、化学反応性と生物活性に大きく影響を与える可能性のあるジフルオロ基の存在によりユニークです。ジフルオロベンゾジオキソール環は独特な電子環境を提供し、この化合物をさまざまな研究アプリケーションにおける貴重なツールにします。
類似化合物との比較
Similar Compounds
tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-5-yl)carbamate: Similar structure but with a different position of the difluorobenzo dioxole ring.
tert-Butyl (2,2-dimethylbenzo[d][1,3]dioxol-4-yl)carbamate: Contains dimethyl groups instead of difluoro groups.
tert-Butyl (2,2-dichlorobenzo[d][1,3]dioxol-4-yl)carbamate: Contains dichloro groups instead of difluoro groups.
Uniqueness
tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate is unique due to the presence of difluoro groups, which can significantly influence its chemical reactivity and biological activity. The difluorobenzo dioxole ring provides a distinct electronic environment, making this compound a valuable tool in various research applications.
特性
分子式 |
C12H13F2NO4 |
|---|---|
分子量 |
273.23 g/mol |
IUPAC名 |
tert-butyl N-(2,2-difluoro-1,3-benzodioxol-4-yl)carbamate |
InChI |
InChI=1S/C12H13F2NO4/c1-11(2,3)19-10(16)15-7-5-4-6-8-9(7)18-12(13,14)17-8/h4-6H,1-3H3,(H,15,16) |
InChIキー |
ARPZGBYHGSEOLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OC(O2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11767794.png)

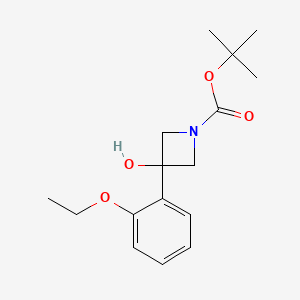

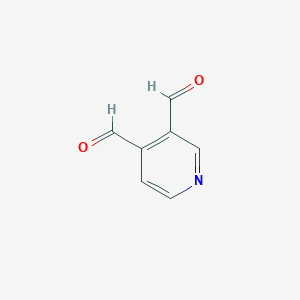
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
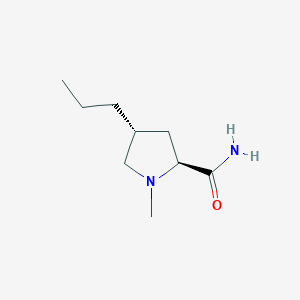
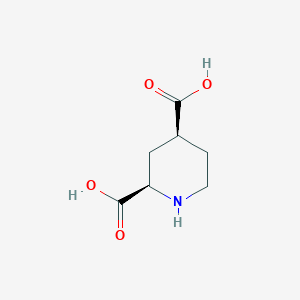
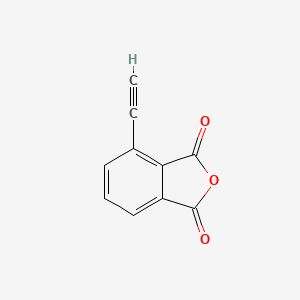
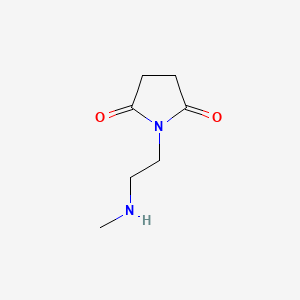
![1-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11767855.png)
![(3R,4R)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepin-3-ol](/img/structure/B11767877.png)
